lithium;magnesium;butane;dichloride

Description

Properties

IUPAC Name |

lithium;magnesium;butane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUBDNJWWYNAOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

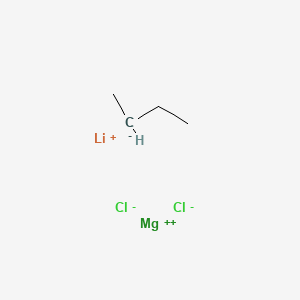

[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2LiMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 2-Chlorobutane and Magnesium Activation

The foundational method involves reacting 2-chlorobutane with magnesium metal under inert conditions to form sec-butylmagnesium chloride (Grignard reagent). This intermediate is subsequently complexed with lithium chloride to yield the final product.

Procedure (adapted from CN101362772A):

-

Initiation : Magnesium powder (1.0–1.2 mol) and a catalytic initiator (e.g., iodine, 0.1–0.5% by weight of 2-chlorobutane) are mixed under nitrogen.

-

Grignard Formation : 2-Chlorobutane (1 mol) is slowly added to the reactor at 40–60°C, initiating exothermic formation of CH₃CH₂CH(CH₃)MgCl.

-

Lithiation : The Grignard intermediate is cooled to 0–5°C, and n-butyllithium (1 mol in hexane) is introduced, triggering a metathesis reaction:

Lithium chloride remains complexed with the diorganomagnesium species.

-

Workup : The solvent (e.g., hexane or THF) is distilled off, and the residue is filtered to isolate the lithium chloride-complexed product.

Key Parameters :

-

Molar ratio: Mg : 2-chlorobutane : n-BuLi = 1.0–1.2 : 1 : 1.

-

Temperature: Grignard initiation at 40–60°C; lithiation at 0–5°C.

Industrial-Scale Optimization for Reduced Impurity Formation

One-Pot Synthesis with Temperature Control

Industrial processes (EP3560934A1) emphasize avoiding cryogenic conditions and isolating intermediates. By maintaining 0–5°C throughout Grignard formation and lithiation, side reactions (e.g., ketone impurities) are suppressed.

Advantages :

-

No Intermediate Isolation : The Grignard reagent reacts directly with n-BuLi in situ, minimizing decomposition.

-

Reduced Solvent Use : THF is retained as the sole solvent, simplifying distillation.

-

Yield Enhancement : Reported yields exceed 85% with <1% ketone impurities.

Reaction Schema :

Lithium chloride’s role in stabilizing the Grignard complex is critical for preventing disproportionation.

Solvent and Stoichiometric Considerations

Tetrahydrofuran (THF) as the Preferred Solvent

Technical data (American Elements) confirm that the commercial product is supplied as a 1.2 M solution in THF, which:

-

Enhances solubility of the lithium chloride complex.

-

Lowers reaction viscosity, facilitating mixing.

-

Boiling point (66°C) allows mild distillation during workup.

Density and Handling :

-

Density: 0.973 g/mL at 25°C.

-

Safety: Reacts violently with water, necessitating anhydrous conditions.

Mechanistic Insights into Lithium Chloride’s Role

Stabilization of the Grignard Complex

Lithium chloride coordinates with the magnesium center, increasing electrophilicity and reaction efficiency. This is evidenced by:

-

Halogen/Metal Exchange : The LiCl-complexed reagent outperforms traditional Grignard reagents in halogen exchange reactions due to higher oxidative stability.

-

Thermal Stability : Complexation reduces decomposition at elevated temperatures (up to 25°C).

Comparative Data :

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;butane;dichloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: It can also act as a reducing agent in certain reactions, donating electrons to other compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butane group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, peroxides, and halogens.

Reduction: Reducing agents such as hydrogen gas or hydrides can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield butanol or butanone, while substitution reactions could produce various butyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium;magnesium;butane;dichloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the preparation of Grignard reagents, which are essential for various synthetic pathways.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form complex structures makes it a useful intermediate in drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism by which lithium;magnesium;butane;dichloride exerts its effects involves the interaction of its lithium and magnesium centers with various substrates. The lithium ion often acts as a Lewis acid, coordinating with electron-rich species, while the magnesium center can participate in electron transfer reactions. This dual functionality allows the compound to facilitate a wide range of chemical transformations.

Comparison with Similar Compounds

Lithium Dichloride (LiCl)

Lithium chloride is an ionic salt with the formula LiCl. It is highly soluble in water (1670 g/L at 20°C) and polar solvents like ethanol, making it useful in humidity sensors, batteries, and as a desiccant . Its low melting point (610°C) and hygroscopic nature distinguish it from other alkali metal chlorides. LiCl is also employed in organic synthesis, such as in the preparation of Grignard reagents and lithium organometallics .

Magnesium Dichloride (MgCl₂)

Magnesium dichloride is a hygroscopic ionic compound with a layered crystal structure. It is critical in Ziegler-Natta catalysts for olefin polymerization, where it forms complexes with titanium tetrachloride (TiCl₄) to enhance catalytic activity . MgCl₂ exhibits high solubility in water (542 g/L at 20°C) and ethanol, and its molten state conducts electricity. Recent studies highlight its role in N-heterocyclic carbene (NHC) complexes, which stabilize magnesium in molecular forms for advanced catalytic applications .

Butane-Incorporated Dichloride Complexes

Butane-derived organometallic dichlorides include compounds like sec-butylmagnesium chloride lithium chloride complex (C₄H₉ClMg·LiCl). This complex, soluble in tetrahydrofuran (THF), is a highly reactive reagent for alkylation and polymerization reactions. Its structure combines a magnesium center bonded to a sec-butyl group and chloride ions, stabilized by lithium counterions . Such complexes are pivotal in synthesizing stereoregular polymers and fine chemicals.

Other Dichloride Compounds

Titanium tetrachloride (TiCl₄) and phosphorus trichloride (PCl₃) are notable dichloride derivatives. TiCl₄ adsorbs onto MgCl₂ clusters to form active catalytic sites in polypropylene production , while PCl₃ reacts with organolithium reagents to generate phosphonous dichlorides, intermediates for flame retardants and agrochemicals .

Comparative Analysis

Structural Features

| Property | LiCl | MgCl₂ | C₄H₉ClMg·LiCl |

|---|---|---|---|

| Bonding Type | Ionic | Ionic | Polar covalent/Ionic |

| Crystal Structure | Cubic | Layered hexagonal | Amorphous (in THF) |

| Coordination Geometry | Octahedral | Octahedral | Tetrahedral (Mg) |

LiCl and MgCl₂ are purely ionic, whereas the sec-butyl complex exhibits mixed bonding due to the organomagnesium center. MgCl₂’s layered structure facilitates TiCl₄ adsorption in catalysts , while LiCl’s cubic lattice enhances ion mobility in batteries .

Reactivity

- With Water: LiCl dissolves exothermically without hydrolysis. MgCl₂ reacts with NaOH to form Mg(OH)₂ precipitate . Organomagnesium complexes (e.g., C₄H₉ClMg·LiCl) hydrolyze violently, releasing butane and HCl .

- In Organic Synthesis :

Solubility and Physical Properties

| Compound | Water Solubility (g/L) | Organic Solubility | Melting Point (°C) |

|---|---|---|---|

| LiCl | 1670 | Ethanol, THF | 610 |

| MgCl₂ | 542 | Ethanol (limited) | 714 |

| C₄H₉ClMg·LiCl (in THF) | Insoluble | Fully soluble in THF | N/A (solution) |

LiCl’s superior solubility in polar solvents contrasts with MgCl₂’s preference for aqueous media. The sec-butyl complex is tailored for THF-based reactions .

Research Advancements

Computational Insights

Density functional theory (DFT) studies reveal that TiCl₄ adsorbs preferentially on MgCl₂ (104) surfaces, forming Ti–Cl–Mg bridges critical for catalytic activity .

Biological Activity

Lithium; magnesium; butane; dichloride is a compound that encompasses elements with significant biological activity, particularly lithium and magnesium. This article explores the biological implications of these elements, their interactions, and their potential applications in various fields, including medicine and biochemistry.

Overview of Lithium and Magnesium in Biological Systems

Lithium (Li) and magnesium (Mg) are both essential for numerous biological functions. Their ionic similarities allow them to compete for binding sites in biomolecules, which can lead to significant physiological effects.

- Lithium : Known primarily for its use in treating bipolar disorder, lithium impacts various signaling pathways by inhibiting enzymes such as glycogen synthase kinase 3 beta (GSK3B) and modulating gene expression . Its mechanism involves competing with magnesium for binding sites, which can alter the activity of numerous proteins and transcription factors involved in cell signaling and metabolism .

- Magnesium : This divalent cation is crucial for many enzymatic reactions, serving as a cofactor for over 300 enzymes. It plays a vital role in energy production, DNA synthesis, and cellular signaling pathways .

Inhibition of GSK3B

Lithium's primary mechanism of action is the inhibition of GSK3B, an enzyme involved in various cellular processes including apoptosis, inflammation, and metabolic regulation. The inhibition occurs through two main pathways:

- Competitive Inhibition : Lithium competes with magnesium at the active site of GSK3B. This competition can disrupt normal enzyme function, leading to altered cellular responses .

- Increased Phosphorylation : Lithium also promotes the phosphorylation of GSK3B by inhibiting phosphatases that would normally deactivate the kinase .

This dual action has broad implications for cellular behavior, influencing pathways related to neuroprotection, mood stabilization, and immune response modulation.

Gene Expression Modulation

Lithium has been shown to significantly alter gene expression profiles in various cell types. For instance, it influences lymphocyte gene expression in preclinical models by enhancing stimulation from mitogens and antigens . This modulation can affect immune responses and has potential therapeutic implications for autoimmune conditions.

Lithium's Role in Bipolar Disorder Treatment

A notable case study involves the use of lithium in treating bipolar disorder. Patients receiving lithium therapy exhibit reduced manic episodes and improved mood stabilization. Research indicates that lithium's ability to inhibit GSK3B may contribute to its mood-stabilizing effects by promoting neuroprotective pathways .

Effects on Immune Cells

Studies have demonstrated that lithium can enhance the activity of immune cells such as lymphocytes. For example, exposure to lithium has been linked to increased proliferation and activation of lymphocytes under certain conditions, suggesting potential applications in immunotherapy .

Research Findings

Recent research highlights several key findings regarding the biological activity of lithium; magnesium; butane; dichloride:

| Study | Findings |

|---|---|

| Birch (1974) | Identified systematic inhibition of magnesium-dependent enzymes by lithium. |

| Stambolic et al. (1996) | Demonstrated lithium's inhibitory effect on GSK3B in vitro. |

| McQuillin et al. (2007) | Showed significant alterations in gene expression patterns due to lithium treatment in brain cells. |

| Beurel et al. (2010) | Discussed lithium's role in regulating inflammation through GSK3B modulation. |

Q & A

Basic Research Questions

Q. How can air-sensitive lithium compounds (e.g., n-butyllithium) be safely handled in synthetic procedures?

- Methodological Answer : Use inert atmosphere techniques (glovebox or Schlenk line) with humidity controls (<70% RH) to prevent spontaneous ignition. Pre-cool hexane solvents to reduce exothermic reactions. Monitor concentration thresholds (e.g., >20% n-butyllithium in air requires strict humidity control) and employ flame-resistant equipment. Hazardous decomposition products (e.g., lithium hydroxide, butane) necessitate fume hoods and gas detection systems .

Q. What experimental design is optimal for determining the empirical formula of magnesium chloride via gravimetric analysis?

- Methodological Answer : React magnesium ribbon with excess hydrochloric acid in a controlled environment. Collect hydrogen gas via water displacement to confirm stoichiometry. Filter and dry the magnesium chloride product, then calculate the Mg:Cl ratio using mass differences. Validate results with X-ray diffraction (XRD) or titration against silver nitrate. Ensure procedural consistency (e.g., fixed reaction time, temperature) to minimize measurement uncertainty .

Q. How can dichlorobutane isomers be quantified in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-624) for separation. Calibrate with certified standards (e.g., 26761-81-9 for dichlorobutane) and employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Follow EPA STORET protocols (Parm Code 81443) for extraction and detection limits .

Q. What precautions are critical when synthesizing magnesium dichloride via direct chlorination?

- Methodological Answer : Use anhydrous magnesium metal and chlorine gas in a sealed reactor to prevent hydrolysis. Monitor reaction exothermicity with thermocouples and employ quenching agents (e.g., sodium thiosulfate) for excess chlorine. Characterize the product using Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of MgO impurities .

Advanced Research Questions

Q. How do decomposition pathways of organolithium reagents vary under controlled humidity and temperature?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to track volatile products (e.g., butane, CO₂). Vary humidity (30–90% RH) and temperature (20–100°C) in controlled chambers. Use computational models (e.g., DFT) to predict intermediate species and validate with in situ Raman spectroscopy .

Q. What mechanistic insights explain regioselectivity in dichlorobutane formation during alkane halogenation?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies with deuterated butane to elucidate radical vs. ionic pathways. Use UV-Vis spectroscopy to monitor chlorine radical initiation. Compare experimental outcomes with density functional theory (DFT) simulations of transition states. Optimize solvent polarity and initiator concentrations (e.g., AIBN) to control isomer ratios .

Q. How can JANAF thermochemical data improve thermodynamic stability predictions for lithium and magnesium chlorides?

- Methodological Answer : Extract entropy (ΔS°) and enthalpy (ΔH°f) values from JANAF tables for LiCl (c, l, g) and MgCl₂ phases. Input into CALPHAD software to model phase diagrams under varying pressures. Validate predictions with high-temperature XRD and differential scanning calorimetry (DSC). Account for discrepancies due to lattice energy approximations .

Q. What catalytic roles do magnesium dichloride complexes play in Ziegler-Natta polymerization?

- Methodological Answer : Synthesize MgCl₂-TiCl₄ adducts via ball-milling and characterize surface area using BET analysis. Test catalytic activity in ethylene polymerization with triethylaluminum co-catalysts. Use gel permeation chromatography (GPC) to correlate catalyst morphology with polymer molecular weight distribution. Compare with EXAFS data to confirm active site structures .

Methodological Notes

- Uncertainty Analysis : For gravimetric methods, calculate propagated uncertainty using NIST guidelines, considering balance precision (±0.1 mg) and stoichiometric errors .

- Safety Protocols : Align with OSHA standards for halogenated compounds (e.g., dichlorobutane) and NFPA fire codes for pyrophoric lithium reagents .

- Computational Validation : Cross-reference experimental data with PubChem’s computed properties (e.g., InChIKey for structure verification) to resolve contradictions in decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.